Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Overview
Description
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-α-D-glucopyranose, which is a compound of interest due to its structural similarity to naturally occurring sugars and its potential applications in the synthesis of various glycoconjugates. The compound is characterized by the presence of a benzyl group and an acetamido group, which play a crucial role in its reactivity and stability.
Synthesis Analysis
The synthesis of related compounds involves selective mesylation at position 6 of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, followed by benzylation to introduce additional benzyl groups. Subsequent treatment with cesium fluoride in boiling 1,2-ethanediol leads to the formation of benzyl 2-acetamido-3,4-di-O-benzyl-2,6-dideoxy-6-fluoro-α-D-glucopyranoside. This compound can then undergo hydrogenolysis to remove the benzyl groups, yielding 2-acetamido-2,6-dideoxy-6-fluoro-α-D-glucopyranose with a total yield of approximately 15% based on the starting material .
Molecular Structure Analysis
Chemical Reactions Analysis
Chemical reactions involving benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside derivatives include mesylation, benzylation, and hydrogenolysis. The mesylation step is crucial for introducing a good leaving group, which is then displaced by benzyl groups. The use of cesium fluoride to introduce a fluorine atom indicates the compound's ability to undergo nucleophilic substitution reactions. The final hydrogenolysis step is essential for removing protecting groups and obtaining the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside are not explicitly detailed in the provided abstracts. However, the properties of similar compounds suggest that the compound is likely to be a crystalline solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of multiple benzyl groups would increase its hydrophobic character, while the acetamido group could contribute to hydrogen bonding and affect its solubility in polar solvents .
Relevant Case Studies
While no specific case studies are mentioned in the abstracts, the synthesis of derivatives like allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and subsequent reactions to form disaccharides demonstrate the utility of these compounds in the preparation of more complex glycoconjugates. The ability to selectively protect and deprotect functional groups allows for the stepwise construction of molecules with potential biological activity .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through various methods, with a focus on achieving high yields and purity. For instance, Shaban & Jeanloz (1971) synthesized benzyl 2-acetamido-2-deoxy-6-O-α-D-mannopyranosyl-α-D-glucopyranoside, a related compound, with good yield, demonstrating its potential as a reference standard for glycoprotein structure determination (Shaban & Jeanloz, 1971).
Chemical Modifications and Derivatives : Research has explored the modification of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside to create various derivatives. For example, Shul'man & Khorlin (1973) investigated the selective mesylation and benzylation of this compound (Shul'man & Khorlin, 1973).
Applications in Carbohydrate Chemistry
Glycosidic Linkage Studies : Dmitrieve, Knirel, & Kochetkov (1973) used benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside as a model bioside for the selective cleavage of glycosidic linkages in polysaccharides, which is crucial in understanding carbohydrate structures and functions (Dmitrieve, Knirel, & Kochetkov, 1973).
Bacterial Peptidoglycan Derivatives : In a study by Merser, Sinaỹ, & Adam (1975), derivatives of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside were synthesized and evaluated for their adjuvant activity, highlighting its potential use in immunology (Merser, Sinaỹ, & Adam, 1975).
Disaccharide Synthesis for Dermatan Sulfate Study : Rochepeau-Jobron & Jacquinet (1997) synthesized derivatives of benzyl 2-acetamido-2-deoxy-α, and β-D-glucopyranoside as part of their research on dermatan sulfate, a type of glycosaminoglycan (Rochepeau-Jobron & Jacquinet, 1997).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNACBNSYIVTBNV-UPYFENACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369210 | |
Record name | ST50319384 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |
CAS RN |
33493-71-9 | |
Record name | ST50319384 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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